5-Cholesten-24(RS)-methyl-d3-3beta-ol
Description
Theoretical Framework for Isotopic Tracers in Lipidomics and Metabolomics
Isotopic labeling is a technique that involves the incorporation of a stable (non-radioactive) or radioactive isotope into a molecule of interest. In the realm of lipidomics and metabolomics, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are predominantly used. The fundamental principle behind this approach is that isotopically labeled molecules are chemically identical to their unlabeled counterparts and thus participate in the same biochemical reactions. However, their increased mass allows them to be distinguished and traced using mass spectrometry (MS).
When a deuterated compound like 5-Cholesten-24(RS)-methyl-d3-3beta-ol is introduced into a biological system, it acts as a tracer. Its journey through various metabolic pathways can be monitored by analyzing the mass shifts in downstream metabolites. This allows for the unambiguous identification and quantification of metabolic products derived from the labeled precursor, providing a dynamic view of metabolic fluxes. Furthermore, the use of deuterated internal standards is crucial for accurate quantification in mass spectrometry. These standards, which are added to a sample in a known amount, co-elute with the analyte of interest and experience similar ionization efficiencies and matrix effects. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations during sample preparation and analysis.
Rationale for the Strategic Application of this compound in Mechanistic Studies
This compound is a deuterated form of campesterol (B1663852), a common phytosterol (plant sterol). The three deuterium atoms on the methyl group at the C-24 position provide a distinct mass signature, making it an ideal internal standard and tracer for studying campesterol metabolism and related pathways.
The strategic application of this compound is particularly valuable in several key areas of research:
Quantitative Analysis: As an internal standard, it enables the accurate measurement of campesterol levels in various biological matrices, such as plasma, tissues, and foods. This is critical for studies investigating the absorption, distribution, and excretion of phytosterols (B1254722).
Metabolic Fate Studies: By introducing this compound into a biological system, researchers can trace the metabolic conversion of campesterol into other sterols and metabolites. This provides direct evidence for specific enzymatic reactions and pathway intermediates.
Elucidation of Biosynthetic Pathways: In plant and microbial research, deuterated precursors can be used to unravel the complex steps involved in the biosynthesis of various sterols. For instance, a study on the biosynthesis of campesterol utilized a deuterated precursor to demonstrate a direct reductive conversion of 24-methylenecholesterol (B1664013), challenging a previously proposed two-step mechanism. nih.gov
A key advantage of using a deuterated standard like this compound is its ability to overcome matrix effects in complex samples. Matrix effects, caused by other components in the sample that can suppress or enhance the ionization of the analyte, are a significant source of error in quantitative mass spectrometry. Since the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same matrix effects, allowing for reliable correction and more accurate results.
Current Methodological Gaps and the Emerging Role of Deuterated Sterol Analogues in Elucidating Complex Biochemical Pathways
Despite advancements in analytical techniques, several methodological gaps persist in sterol research. A major challenge is the accurate quantification of low-abundance sterols in complex biological samples. Furthermore, distinguishing between isomeric and isobaric sterol species remains a significant hurdle. Traditional methods often lack the specificity to differentiate between structurally similar sterols, leading to potential misidentification and inaccurate quantification.
Deuterated sterol analogues are playing an increasingly vital role in addressing these gaps. Their use as internal standards in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly improves the accuracy and precision of quantification. By providing a stable and reliable reference, these standards help to standardize methods across different laboratories, a crucial step towards obtaining comparable and reproducible data in large-scale clinical and epidemiological studies.
Moreover, the application of deuterated sterols as metabolic tracers is pushing the boundaries of our understanding of complex biochemical pathways. By enabling the direct observation of metabolic conversions, these compounds provide definitive evidence for reaction mechanisms and pathway connectivity that would be difficult to obtain through other means.
Detailed Research Findings: A Case Study in Campesterol Biosynthesis
A study investigating the biosynthesis of campesterol in the plant Ajuga reptans utilized a deuterated and carbon-13 labeled precursor, (23,23,25-²H₃,28-¹³C)-24-methylenecholesterol, to elucidate the reaction mechanism. The researchers fed this labeled substrate to Ajuga hairy roots and analyzed the resulting campesterol using GC-MS.
| Analyte | Molecular Ion (m/z) | Interpretation |
| Non-labeled Campesterol | 472 | Endogenous campesterol present in the plant tissue. |
| Biosynthesized Labeled Campesterol | 476 | Campesterol produced from the administered deuterated and ¹³C-labeled precursor. |
The observation of a molecular ion at m/z 476 for the biosynthesized campesterol indicated that all three deuterium atoms from the precursor were retained during the conversion. nih.gov This finding provided strong evidence for a direct reduction mechanism, challenging the previously accepted two-step pathway that would have involved the loss of a deuterium atom. This study exemplifies the power of using strategically labeled sterol analogues to provide definitive insights into complex biochemical pathways.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C₂₈H₄₅D₃O |
|---|---|
Molecular Weight |
403.7 |
Synonyms |
(3β,24R)-Ergost-5-en-3-ol-d3; Campesterin-d3; (24R)-Methylcholest-5-en-3β-ol-d3; 24(R)-Methylcholesterol-d3; 24α-Methyl-5-cholesten-3β-ol-d3; 24α-Methylcholesterol-d3; ∆5-24-Isoergosten-3β-ol-d3; NSC 224330-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for 5 Cholesten 24 Rs Methyl D3 3beta Ol
Retrosynthetic Approaches and Identification of Key Deuterated Precursors
A retrosynthetic analysis of 5-Cholesten-24(RS)-methyl-d3-3beta-ol reveals several potential pathways for its construction. The core of the synthetic challenge lies in the stereocontrolled or non-stereocontrolled introduction of the deuterated methyl group onto the cholesterol side chain.
A primary disconnection point is the C-24 methyl group itself. This suggests a precursor molecule that can react with a deuterated one-carbon synthon. A logical precursor is a C-24 functionalized cholestene derivative, such as a 24-keto or a 24-methylene intermediate.
Key Retrosynthetic Strategies:
Strategy 1: Grignard Reaction with a Deuterated Methylating Agent. This approach involves the reaction of a C-24 ketone derivative of the cholestene scaffold with a deuterated methyl Grignard reagent, such as trideutero-methylmagnesium iodide (CD₃MgI). Subsequent dehydration and reduction would yield the desired product. The key deuterated precursor in this pathway is trideutero-methyl iodide (CD₃I) , used to prepare the Grignard reagent.
Strategy 2: Wittig Reaction followed by Deuteration. This strategy utilizes a Wittig reaction to introduce a methylene (B1212753) group at C-24, forming a 24-methylenecholesterol (B1664013) intermediate. Subsequent catalytic deuteration of the exocyclic double bond would introduce the deuterium (B1214612) atoms. However, this method would result in a d2-labeled methyl group and a d1-labeled C-24 proton, not the desired d3-methyl group. A more direct approach would involve a Wittig-type reaction with a deuterated ylide, though the synthesis of such a reagent can be complex.
Strategy 3: Biosynthesis. While not a purely chemical synthesis, engineered microorganisms, such as strains of Saccharomyces cerevisiae, can be utilized to produce deuterated sterols. rsc.orgrsc.org By feeding the organism a deuterated precursor or growing it in a deuterium-enriched medium, it is possible to obtain deuterated cholesterol and its derivatives. rsc.orgrsc.org However, achieving site-specific d3-methylation through this method can be challenging and often results in more widespread deuterium incorporation.
For the purpose of controlled chemical synthesis, the Grignard reaction with a deuterated methylating agent on a suitable cholestene precursor stands out as a highly viable and direct route.
Stereoselective Synthesis of the 24(RS)-Methyl Moiety in Cholestene Scaffolds
The "(RS)" designation in the target compound's name indicates a mixture of both R and S stereoisomers at the C-24 position. This simplifies the synthetic challenge, as a non-stereoselective method can be employed, or a stereoselective method that produces a mixture of epimers can be utilized.
The introduction of the 24-methyl group often involves the transformation of a C-24 ketone or a C-24 methylene group.
From a C-24 Ketone: The addition of a methyl Grignard reagent (or in our case, CD₃MgI) to a 24-ketocholesterol (B8324542) derivative is inherently non-stereoselective, leading to a racemic mixture of the two diastereomeric tertiary alcohols. Subsequent dehydration and reduction of the resulting double bond would likely produce a mixture of C-24 epimers.
From a C-24 Methylene: The catalytic hydrogenation or deuteration of a 24-methylenecholesterol intermediate can also lead to a mixture of C-24 epimers. The stereochemical outcome of the reduction can be influenced by the choice of catalyst and reaction conditions, but achieving high stereoselectivity for one epimer over the other can be difficult.
For the synthesis of the 24(RS)-methyl moiety, a non-stereoselective approach is acceptable and often preferred for its simplicity. The Claisen rearrangement has also been explored for the synthesis of 24α-methyl steroids, offering a degree of stereochemical control. nih.gov
Regiospecific Deuterium Labeling Techniques for 3beta-ol Derivatives
The deuterium labeling in this compound is specifically at the C-24 methyl group, not the 3beta-ol position. Therefore, the focus of regiospecific deuterium labeling is on the introduction of the -CD₃ group.
Strategies for Site-Specific Deuterium Incorporation (e.g., at the methyl group indicated by "-d3")
The most direct and regiospecific method for introducing a trideuteromethyl group is through the use of a deuterated C1 building block.
Grignard Reaction: As previously mentioned, the use of trideutero-methylmagnesium iodide (CD₃MgI) is a prime strategy. This reagent can be prepared from the reaction of magnesium with trideutero-methyl iodide (CD₃I). The subsequent reaction with a 24-ketocholestene derivative directly installs the -CD₃ group at the desired position.
Wittig-type Reactions: While more complex, the synthesis of a deuterated phosphonium (B103445) ylide, such as (trideuteromethyl)triphenylphosphonium iodide, could be envisioned. The reaction of this ylide with a suitable ketone would also introduce the -CD₃ group, though this is a less common approach for this specific transformation.
The Grignard reaction offers a more straightforward and commonly employed method for this type of site-specific isotopic labeling.
Challenges in Maintaining Isotopic Purity and Stereochemical Integrity During Synthesis
The synthesis of isotopically labeled compounds is fraught with challenges, primarily centered around maintaining high isotopic purity and preserving the desired stereochemistry.
Isotopic Scrambling: One of the main challenges is preventing the exchange of deuterium atoms with protons from the solvent or other reagents. This is particularly relevant when using strong bases or in protic solvents. For instance, in the preparation of the deuterated Grignard reagent, it is crucial to use anhydrous and aprotic solvents to avoid quenching the reagent and reducing the isotopic enrichment.
Incomplete Deuteration: The isotopic purity of the final product is directly dependent on the isotopic enrichment of the deuterated precursor (e.g., CD₃I). Incomplete deuteration of the starting material will inevitably lead to a lower isotopic purity in the final product.
Side Reactions: During the Grignard reaction, enolization of the ketone can be a competing side reaction, especially with sterically hindered ketones. This can reduce the yield of the desired addition product.
Stereochemical Control: While the target molecule is a mixture of stereoisomers, in cases where a specific stereoisomer is desired, achieving high stereoselectivity can be challenging. The choice of reagents and reaction conditions becomes critical in such scenarios.
Careful control of reaction conditions, the use of high-purity deuterated reagents, and the selection of appropriate solvents are paramount to overcoming these challenges.
Purification and Validation of Synthesized Isotopic Analogues for Research Purity
The final step in the synthesis of this compound is the purification of the compound to a high degree of chemical and isotopic purity, followed by rigorous validation.
Purification Techniques:
Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for the purification of sterols. nih.govnih.gov Both normal-phase and reversed-phase HPLC can be employed to separate the desired product from unreacted starting materials, byproducts, and other impurities. researchgate.net Flash column chromatography is also a common method for the initial purification of the crude product. rsc.org
Crystallization: If the synthesized compound is a solid, crystallization can be an effective method for purification.
Validation Methods:
Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the isotopic enrichment of the synthesized compound. rsc.org By comparing the mass spectra of the labeled and unlabeled compounds, the degree of deuterium incorporation can be accurately quantified. High-resolution mass spectrometry (HR-MS) can provide precise mass measurements, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a crucial tool for confirming the structural integrity of the synthesized molecule and for verifying the position of the deuterium label. rsc.org In ¹H NMR, the absence of a signal for the methyl protons at C-24 would confirm the successful incorporation of the -CD₃ group. ¹³C NMR can also be used to observe the characteristic isotope effect on the chemical shift of the carbon atom bonded to deuterium.
A combination of these purification and validation techniques is essential to ensure that the synthesized this compound meets the high standards of purity required for its intended research applications.
Advanced Analytical Strategies for the Quantitative and Qualitative Assessment of 5 Cholesten 24 Rs Methyl D3 3beta Ol
Mass Spectrometry-Based Platforms for Isotopic Sterol Analysis
Mass spectrometry (MS) stands as the cornerstone for the analysis of 5-Cholesten-24(RS)-methyl-d3-3beta-ol, offering unparalleled sensitivity and selectivity. The incorporation of deuterium (B1214612) atoms allows for the differentiation from its endogenous, non-labeled counterpart, a principle heavily relied upon in isotope dilution mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling and Flux Measurement
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of sterols, including this compound. nih.govnih.govnih.gov This method provides high-resolution separation of complex sterol mixtures and detailed structural information through mass spectral fragmentation patterns.
For GC-MS analysis, sterols are typically derivatized to increase their volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), which converts the hydroxyl group at the 3-beta position to a more volatile trimethylsilyl (B98337) (TMS) ether. aocs.org
In the context of using this compound as an internal standard, the distinct mass-to-charge ratio (m/z) of its TMS-ether derivative compared to the non-labeled campesterol-TMS ether allows for accurate quantification through isotope dilution methods. nih.gov The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak [M]+ and characteristic fragment ions that are 3 mass units higher than those of the unlabeled campesterol (B1663852) derivative, confirming the presence and isotopic purity of the labeled standard.
Table 1: Representative GC-MS Parameters for the Analysis of this compound TMS Derivative
| Parameter | Value |
| Gas Chromatograph | |
| Column | 95% Dimethyl, 5% Diphenyl-polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial 180 °C, ramp to 280 °C at 10 °C/min, hold for 15 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | - For Campesterol-TMS: e.g., 472 [M]+, 382 [M-90]+ - For this compound-TMS: e.g., 475 [M]+, 385 [M-90]+ |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity and High-Throughput Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the high-sensitivity and high-throughput quantification of sterols in various biological matrices. mdpi.comnih.gov This technique offers the advantage of analyzing underivatized sterols, thereby simplifying sample preparation, although derivatization can still be employed to enhance ionization efficiency. nih.govmdpi.com
For the analysis of this compound, a reversed-phase LC system is typically used to separate it from other lipids. The separated analyte is then introduced into the mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). APCI is generally favored for sterols as it provides robust ionization. mdpi.com
In the tandem mass spectrometer, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification even in complex biological samples. nih.govlcms.cz The use of the deuterated standard allows for precise quantification by correcting for matrix effects and variations in instrument response. clearsynth.comnih.govresearchgate.net
Table 2: Illustrative LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reversed-phase, e.g., 2.1 mm x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 85% B to 100% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |
| MRM Transition | - For Campesterol: e.g., m/z 383.3 -> 255.2 [M+H-H2O]+ - For this compound: e.g., m/z 386.3 -> 255.2 [M+H-H2O]+ |
| Collision Energy | Optimized for specific instrument and transition |
High-Resolution Mass Spectrometry for Precise Isotopic Ratio Determination
High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements. This capability is invaluable for the analysis of this compound as it allows for the unambiguous determination of its elemental composition and the precise measurement of isotopic ratios.
HRMS can distinguish the deuterated compound from other isobaric interferences that may be present in a complex sample, which is a limitation of lower-resolution instruments. Furthermore, the high mass accuracy of HRMS enables the confident identification of the compound based on its exact mass, often without the need for a reference standard of the unlabeled analogue co-eluting. This is particularly useful in metabolic studies where the fate of the deuterated label is being traced.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of molecules, including this compound. While MS provides information on the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of each atom in the structure.
For this compound, both ¹H and ¹³C NMR would be employed for structural confirmation. The ¹H NMR spectrum would be expected to be very similar to that of unlabeled campesterol, with the key difference being the absence or significant reduction in the signal corresponding to the methyl group at the C-24 position, where the deuterium atoms have been incorporated.
¹³C NMR is particularly useful for verifying the position and extent of isotopic enrichment. The carbon atom attached to the deuterium atoms (C-24 methyl) would exhibit a characteristic multiplet signal in the ¹³C spectrum due to C-D coupling, and its chemical shift would be slightly different from the corresponding methyl carbon in unlabeled campesterol. The integration of this signal can provide a quantitative measure of the isotopic enrichment at that specific site.
Advanced Sample Preparation and Derivatization Protocols for Biological Matrices
The analysis of this compound from biological matrices such as plasma, serum, or tissues requires robust sample preparation to remove interfering substances like phospholipids (B1166683) and triacylglycerols.
A common first step is saponification, which involves heating the sample with a strong base (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze any sterol esters, releasing the free sterol. nih.gov This is followed by liquid-liquid extraction (LLE) with a nonpolar solvent like hexane (B92381) or a solid-phase extraction (SPE) step to isolate the sterol fraction.
As mentioned earlier, derivatization is often necessary for GC-MS analysis. Silylation to form TMS-ethers is the most common approach for sterols. aocs.org The choice of derivatization reagent and reaction conditions must be optimized to ensure complete reaction without degradation of the analyte. For LC-MS/MS, derivatization is not always required, but it can be used to improve ionization efficiency and sensitivity.
Rigorous Method Validation for Reproducibility, Accuracy, and Specificity in Research Applications
For this compound to be used reliably as an internal standard or for other research purposes, the analytical method must undergo rigorous validation. mdpi.com This process ensures that the method is reproducible, accurate, and specific for the intended application. Key validation parameters include:
Linearity and Range: Demonstrating a linear relationship between the concentration of the analyte and the instrument response over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes intra-day (repeatability) and inter-day (intermediate precision) assessments.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. mdpi.com
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte in the final extract to the initial amount in the sample.
Matrix Effect: The influence of co-eluting, interfering substances from the sample matrix on the ionization of the analyte. clearsynth.com
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The use of this compound as an internal standard is a key strategy to compensate for variability in many of these parameters, particularly recovery and matrix effects, leading to more robust and reliable quantitative results. clearsynth.comnih.govresearchgate.net
Mechanistic Investigations of Sterol Metabolism and Transport Utilizing 5 Cholesten 24 Rs Methyl D3 3beta Ol As a Tracer
Elucidation of Specific Enzymatic Transformations Involving 24-Methylated Sterols in Isolated Systems
The study of 24-methylated sterols in isolated enzymatic systems primarily focuses on the action of sterol C24-methyltransferase (SMT), an enzyme absent in vertebrates but crucial in fungi, plants, and some protozoa. researchgate.netnih.gov This enzyme catalyzes the addition of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the C24 position of a sterol side chain. mdpi.com This methylation is a critical branching point that diverts sterol intermediates away from the cholesterol synthesis pathway and toward the production of other sterols like ergosterol (B1671047). researchgate.netasm.org
Mechanistic studies using substrate analogs have been instrumental in understanding the catalytic process. For instance, research on soybean SMT with 24-fluorocycloartenol, an analog of the natural substrate cycloartenol, demonstrated that the analog acts as an effective competitive inhibitor and that the fluorine substituent significantly suppresses the rate of the C-methylation reaction. nih.gov In various organisms, the order of enzymatic reactions in the sterol biosynthetic pathway can differ. For example, in the pathogenic amoeba Acanthamoeba castellani, C24-methylation precedes C4- and C14-demethylation. mdpi.com In the fungus Cryptococcus neoformans, lanosterol (B1674476) is the preferred substrate for SMT, indicating that C24-methylation is a crucial first step in its kinetically favored ergosterol synthesis pathway. nih.gov
Table 1: Properties of Sterol C24-Methyltransferase (SMT) in Different Organisms
| Organism | Enzyme Name | Preferred Substrate | Significance | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Erg6p | Zymosterol | Essential for ergosterol biosynthesis. | mdpi.com |
| Cryptococcus neoformans (Fungus) | 24-SMT | Lanosterol | Crucial first step in the primary ergosterol pathway. | nih.gov |
| Glycine max (Soybean) | SMT | Cycloartenol | Key enzyme in phytosterol synthesis. | nih.gov |
| Nicotiana tabacum (Tobacco) | SMT1 | Cycloartenol | Controls carbon flux into sterol biosynthesis. | nih.gov |
| Mucor lusitanicus (Fungus) | Erg6b | Lanosterol/Zymosterol | Reveals multiple alternative sterol biosynthesis pathways. | asm.org |
Analysis of Sterol Absorption and Efflux Dynamics in Cellular and Organoid Models
Cellular and organoid models provide a controlled environment to dissect the mechanisms of sterol absorption and efflux. The use of deuterated tracers like 5-Cholesten-24(RS)-methyl-d3-3beta-ol enables researchers to follow the movement of these specific sterols across cellular membranes. Studies using human cerebral organoids have demonstrated that these models can effectively absorb exogenously added cholesterol, establishing them as a valid system for investigating the impact of the maternal environment on neurodevelopment. oup.com This indicates the utility of organoids in modeling sterol dynamics during early development, a period when the blood-brain barrier is not fully formed. oup.com
Non-cholesterol sterols, including plant sterols and cholesterol precursors, serve as valuable biomarkers for cholesterol absorption and synthesis. nih.govnih.gov In cellular models, the ratio of these sterols to cholesterol can reflect the activity of intestinal absorption and endogenous synthesis pathways. nih.gov For example, high levels of plasma campesterol (B1663852) and sitosterol (B1666911) are indicative of high cholesterol absorption efficiency. frontiersin.org The absorption of sterols from the intestinal lumen is mediated by transporters like NPC1L1, while their efflux is handled by transporters such as ABCG5/8. researchgate.net The study of these processes in cell culture and organoid systems helps to clarify how different metabolic disorders can be characterized by distinct patterns of sterol absorption and synthesis, classifying them as "cholesterol absorbers" or "cholesterol synthesizers". nih.gov
Table 2: Cellular Models in Sterol Transport Research
| Model System | Sterol/Tracer Used | Key Findings | Reference |
|---|---|---|---|
| Human Cerebral Organoids | Cholesterol | Demonstrated capacity for exogenous cholesterol uptake, modeling exposure during neurodevelopment. | oup.com |
| Arabidopsis Root Cells | Fluorescent Sterols (DHE, BCh) | Internalization occurs via a non-endocytic pathway, initially labeling the nuclear envelope. | nih.gov |
| General Cell Culture | Non-cholesterol sterols (e.g., campesterol, lathosterol) | Used to establish biomarkers for intestinal cholesterol absorption and endogenous synthesis. | nih.govnih.gov |
Quantification of Sterol Turnover Rates and Fluxes in In Vivo Animal Models (e.g., rodent systems)
Rodent models are essential for understanding the systemic metabolism of sterols in a whole-organism context. nih.gov The administration of stable isotope tracers like deuterium (B1214612) allows for the quantification of cholesterol and non-cholesterol sterol turnover rates and metabolic fluxes under various physiological and pathological conditions. nih.govnih.gov Studies in mice have shown that this deuterium incorporation technique is a reliable method for determining cholesterol biosynthesis rates, with results that correlate well with the gold-standard sterol balance method. nih.gov
Genetically modified mouse models, such as those lacking the LDL receptor (LDLr) or apolipoprotein E (apoE), are frequently used to study the interplay between diet and sterol metabolism. mdpi.com Feeding these animals cholesterol-enriched diets has provided mechanistic insights into how dietary cholesterol contributes to metabolic diseases. mdpi.com For example, in LDLr-deficient mice, a high-fat diet containing cholesterol leads to hepatic steatosis and inflammation, highlighting the role of cholesterol overload in inducing cellular stress. mdpi.com Studies in rodent models have also been critical in elucidating the pathways of bile acid synthesis, the main catabolic route for cholesterol. nih.gov The use of tracers in these models helps to characterize alterations in cholesterol degradation in response to genetic modifications, disease states, or drug treatments. nih.gov
Table 3: Findings from In Vivo Rodent Models Using Sterol Tracers
| Rodent Model | Dietary/Genetic Condition | Key Metabolic Finding | Reference |
|---|---|---|---|
| LDLr-deficient mice | High-fat diet with cholesterol | Developed hepatic steatosis with inflammation, prevented by cholesterol omission. | mdpi.com |
| CYP46A1 knockout mice | Genetic knockout of cholesterol 24-hydroxylase | Showed impaired learning and memory, linking brain cholesterol turnover to cognitive function. | researchgate.net |
| Wild-type rats | Normal diet, tracer administration | Used to trace the metabolic conversion of 14α-methyl-5α-cholest-7-en-3β-ol to cholesterol. | nih.gov |
| Ostα knockout mice | Genetic knockout of a bile acid transporter subunit | Exhibited a complex phenotype with reduced hepatic bile acid synthesis. | nih.gov |
Probing Intracellular Sterol Trafficking Pathways and Inter-Organelle Communication
Within the cell, sterols are not static but are dynamically trafficked between organelles to maintain membrane integrity and support cellular functions. nih.govnih.gov This movement occurs through both vesicular and non-vesicular pathways. nih.govnih.gov Non-vesicular transport is particularly important and is thought to involve sterol-binding proteins and occur at membrane contact sites (MCS), which are regions where two organelles come into close proximity, facilitating direct lipid exchange. nih.govutsouthwestern.edu
The endoplasmic reticulum (ER) is the central hub for cholesterol synthesis and forms extensive contacts with other organelles, including the plasma membrane (PM), mitochondria, and lipid droplets. nih.govcapes.gov.br These ER-PM contact sites are critical for transporting newly synthesized cholesterol from the ER to the PM, where the majority of cellular cholesterol resides. nih.gov Research in yeast has identified specific protein tethers, such as those containing PXA domains, that organize lipid metabolism at ER-vacuole junctions and are involved in lipid droplet biogenesis. utsouthwestern.edu Disruptions in this intricate trafficking network can lead to metabolic diseases. utsouthwestern.edunih.gov For example, aberrant inter-organelle sterol trafficking can disrupt nutrient-signaling pathways like mTOR, contributing to cellular aging and neurodegeneration. nih.gov
Table 4: Key Components of Intracellular Sterol Trafficking
| Trafficking Component | Function/Role | Involved Organelles | Reference |
|---|---|---|---|
| Membrane Contact Sites (MCS) | Facilitate non-vesicular transfer of lipids between organelles. | ER, Plasma Membrane, Mitochondria, Lysosomes. | nih.govcapes.gov.br |
| Aster Proteins (e.g., Aster-B) | Transport cholesterol from the ER to the plasma membrane in response to cholesterol accumulation. | ER, Plasma Membrane. | nih.gov |
| PXA Domain Proteins (e.g., Mdm1) | Organize lipid droplet biogenesis and positioning at ER-vacuole contact sites. | ER, Vacuole/Lysosome, Lipid Droplets. | utsouthwestern.edu |
| Vesicular Transport | Moves sterols as part of lipid bilayers in transport vesicles. | Part of the endomembrane system. | nih.gov |
Application As an Internal Standard in Quantitative Sterol Research Methodologies
Methodological Considerations for the Development of Reliable Sterol Quantification Assays
The development of accurate and reliable sterol quantification assays requires careful consideration of each step, from sample collection to final detection. nih.gov Variability in methodology is a significant reason for discrepancies in reported non-cholesterol sterol (NCS) values among different research groups. nih.gov Key analytical techniques for sterol analysis include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.comnih.gov
Sample Preparation: A critical initial step is the hydrolysis of sterol esters to release free sterols, typically achieved through alkaline saponification. nih.govucl.ac.uk This is followed by an extraction step, often a liquid-liquid extraction, to isolate the sterols from the bulk of the sample matrix. nih.govnih.gov For GC-MS analysis, a derivatization step is usually necessary to convert the sterols into more volatile and thermally stable forms, such as trimethylsilyl (B98337) (TMS) ethers. ucl.ac.ukresearchgate.net LC-MS methods may not always require derivatization, but it can be employed to enhance ionization efficiency and sensitivity. nih.govmdpi.com
Analytical Detection: Both GC-MS and LC-MS/MS offer high sensitivity and selectivity for sterol analysis. mdpi.comnih.gov LC-MS has become a technique of choice, steadily displacing GC, as it can often analyze sterols without derivatization and is applicable to a wide range of compounds. nih.gov However, LC-MS methods are susceptible to matrix effects, where co-eluting substances can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate quantification. nih.govnih.gov
Table 1: Key Methodological Steps in Sterol Quantification
| Step | Description | Common Techniques/Reagents | Key Consideration |
|---|---|---|---|
| Hydrolysis | Cleavage of sterol esters to yield free sterols. | Alkaline Saponification (e.g., with KOH) | Ensures total sterol measurement (free + esterified). Omitted for free sterol analysis only. ucl.ac.uk |
| Extraction | Isolation of lipids/sterols from the biological matrix. | Liquid-Liquid Extraction (e.g., Folch, Bligh-Dyer), Solid-Phase Extraction (SPE) | Efficiency and selectivity of extraction are crucial for recovery. nih.govnih.gov |
| Derivatization | Chemical modification to improve analytical properties (volatility for GC, ionization for LC). | Silylation (e.g., BSTFA for TMS ethers) for GC-MS. | Incomplete derivatization can lead to inaccurate results. researchgate.netlongdom.org |
| Chromatography | Separation of individual sterols from a complex mixture. | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Resolution of isobaric compounds (isomers with the same mass) is critical. nih.gov |
| Detection | Identification and quantification of separated sterols. | Mass Spectrometry (MS), Tandem MS (MS/MS), Flame Ionization Detection (FID) | High sensitivity and specificity are required, especially for low-abundance sterols. researchgate.netnih.gov |
The choice of methodology can significantly impact the results, and there is a recognized need for harmonization of these methods to allow for better comparison of data across studies. nih.gov
Role in Normalizing Analytical Variability and Enhancing Precision in Complex Biological Samples
The primary function of an internal standard in quantitative analysis is to correct for the loss of analyte during sample processing and for variations in instrument response. youtube.comaptochem.com 5-Cholesten-24(RS)-methyl-d3-3beta-ol is ideally suited for this role in sterolomics. As a stable isotope-labeled (SIL) standard, it is chemically identical to its non-labeled counterpart, ensuring it behaves in the same manner during extraction, derivatization, and chromatographic separation. youtube.com
By adding a known quantity of the deuterated standard to the sample at the very beginning of the workflow, any subsequent procedural variations will affect both the analyte and the internal standard equally. nih.gov For instance, if a portion of the sample is lost during a liquid-liquid extraction step, the ratio of the analyte to the internal standard will remain constant. This ratio is then used to calculate the concentration of the analyte, rather than its absolute signal intensity, which can fluctuate. clearsynth.com
This normalization is particularly critical in complex biological matrices like plasma, serum, or tissues, which contain numerous compounds that can interfere with the analysis. nih.govclearsynth.com These "matrix effects" can cause unpredictable suppression or enhancement of the analyte signal in the mass spectrometer's ion source. nih.gov Because the SIL internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. aptochem.comnih.gov This allows for reliable correction, thereby improving the precision and accuracy of the final quantitative result. nih.govclearsynth.com
Comparative Analysis of Different Deuterated Internal Standards in Sterolomics
While this compound is an effective internal standard, particularly for plant sterols like campesterol (B1663852) or sitosterol (B1666911) and their metabolites, various other deuterated standards are used in sterolomics, each with specific applications. The ideal internal standard is a labeled version of the specific analyte being measured. nih.gov However, when a labeled analog for every single analyte is not available or practical, a structurally similar compound is the next best option. nih.gov
Commonly used deuterated internal standards in sterol analysis include:
Cholesterol-d7: Widely used for the quantification of cholesterol and its precursors. Its seven deuterium (B1214612) atoms provide a significant mass shift, preventing isotopic overlap with the unlabeled analyte. avantiresearch.com
Lathosterol-d7: Specifically used for the quantification of lathosterol, a key marker of cholesterol biosynthesis. nih.gov
Desmosterol-d6: Used for the analysis of desmosterol, another important cholesterol precursor. avantiresearch.com
7-Dehydrocholesterol-d7: Employed for measuring 7-dehydrocholesterol, the precursor to both cholesterol and vitamin D3.
Hydroxycholesterol-d6 or -d7: Various deuterated oxysterols, such as 24S-hydroxycholesterol-d7 or 27-hydroxycholesterol-d6, are used to quantify these important cholesterol metabolites. avantiresearch.com
Table 2: Comparison of Selected Deuterated Internal Standards in Sterol Analysis
| Internal Standard | Labeled Atoms | Typical Application | Advantages/Considerations |
|---|---|---|---|
| This compound | 3 x Deuterium (d3) | Quantification of plant sterols (e.g., campesterol, sitosterol) and related metabolites. medchemexpress.com | Structurally very similar to C28 and C29 phytosterols (B1254722). The d3 label provides a sufficient mass shift for most mass spectrometers. |
| Cholesterol-d7 | 7 x Deuterium (d7) | Quantification of cholesterol, its precursors, and many oxysterols. avantiresearch.com | Excellent mass separation. May not perfectly mimic the chromatographic behavior of all sterol precursors or plant sterols. |
| Lathosterol-d7 | 7 x Deuterium (d7) | Specific quantification of lathosterol. nih.gov | Ideal for its target analyte as it is a direct isotopic analog. |
| Desmosterol-d6 | 6 x Deuterium (d6) | Specific quantification of desmosterol. avantiresearch.com | Ideal for its target analyte. |
The choice of label (e.g., deuterium vs. ¹³C) and the position of the label are also important. Deuterium labels are common and cost-effective. aptochem.com However, care must be taken to ensure the deuterium atoms are in non-exchangeable positions on the molecule to prevent their loss during sample preparation, which would compromise the assay's accuracy. sigmaaldrich.com While ¹³C-labeled standards are generally more stable, they are often more expensive to synthesize. aptochem.com
Establishment of Robust Standard Operating Procedures for Routine Sterol Measurement in Academic and Pre-Clinical Research Laboratories
For sterol measurements to be consistent, reproducible, and reliable, especially in academic and pre-clinical research, the establishment of robust Standard Operating Procedures (SOPs) is essential. scisure.combiopharminternational.com An SOP is a detailed, written document that provides step-by-step instructions on how to perform a specific routine laboratory task. biopharminternational.comlettersinhighenergyphysics.com Adherence to SOPs minimizes variability both within and between laboratories. lettersinhighenergyphysics.com
Key elements of an SOP for sterol measurement should include:
Scope and Purpose: Clearly define the procedure's objective (e.g., "Quantification of plant sterols in human plasma").
Materials and Reagents: List all necessary chemicals, standards (including the exact name, like this compound), solvents, and consumables, specifying purity and supplier where critical.
Equipment: Detail all required equipment, from pipettes and centrifuges to the specific GC-MS or LC-MS/MS system, including model and manufacturer.
Procedure: Provide a clear, sequential description of every step:
Sample collection, handling, and storage conditions (e.g., temperature, protection from light). ohsu.edu
Preparation of calibration standards and quality controls.
Internal standard spiking (e.g., "Add 20 µL of 10 ng/µL this compound"). nih.gov
Detailed saponification, extraction, and derivatization steps.
Instrumental parameters (e.g., GC column type, temperature program, MS ion transitions). mdpi.com
Data Analysis and Calculations: Specify the software used, the method for peak integration, and the exact formula for calculating the final sterol concentration based on the analyte-to-internal standard ratio.
Quality Control: Define acceptance criteria for calibration curves, quality control samples (e.g., precision and accuracy within ±15%), and the internal standard response. researchgate.net
Documentation and Review: Include version control, author and approver signatures, and a schedule for regular review and updates. biopharminternational.comlettersinhighenergyphysics.com
By implementing and strictly following such SOPs, laboratories can ensure the quality and integrity of their data, facilitate training of new personnel, and improve the comparability of results with other research institutions, ultimately advancing the field of sterol research. nih.govscisure.com
Insights Derived from Studies in Defined Biological Systems Cellular and Animal Models
Regulation of Cellular Sterol Homeostasis in In Vitro Cultures
The maintenance of cellular sterol levels within a narrow range is critical for cell function. This process, known as sterol homeostasis, is governed by a sophisticated network of proteins that sense sterol levels and modulate gene expression accordingly. In vitro studies using mammalian cell lines and primary cell cultures have been instrumental in dissecting these regulatory circuits. The use of deuterated sterols allows for precise tracing of sterol uptake, synthesis, and efflux pathways.
The central regulatory hub of sterol homeostasis is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. nih.gov When cellular sterol levels are low, SREBP is transported from the endoplasmic reticulum (ER) to the Golgi, where it is proteolytically cleaved. The released N-terminal fragment travels to the nucleus to activate the transcription of genes involved in cholesterol synthesis and uptake. nih.govnih.gov Conversely, when sterol levels are high, the ER-resident protein SREBP Cleavage-Activating Protein (SCAP) binds to cholesterol, causing a conformational change that promotes its interaction with the Insulin-induced gene (INSIG) protein. nih.gov This complex retains the SREBP-SCAP unit in the ER, preventing SREBP activation and halting sterol production and uptake.
Studies using labeled sterols can quantify the flux through these pathways and determine how different sterol structures, such as the C24-methylation found in 24-methylcholesterol, influence these regulatory processes. For instance, the introduction of labeled 24-methylcholesterol into cell cultures can be tracked to assess its ability to suppress SREBP processing compared to cholesterol. Some 4-methyl-sterol intermediates have been shown to interact with the Insig signaling pathway to promote the degradation of HMG-CoA reductase (HMGCR), a key rate-limiting enzyme in cholesterol biosynthesis. mdpi.com
Table 1: Key Genes in Cellular Sterol Homeostasis Regulated by SREBP This interactive table summarizes major genes controlled by the SREBP pathway, which are often studied in vitro using labeled sterols to understand regulatory feedback.
| Gene | Protein Product | Function in Sterol Homeostasis | Reference |
|---|---|---|---|
| HMGCS1 | HMG-CoA Synthase 1 | Catalyzes an early step in cholesterol synthesis. | mdpi.com |
| HMGCR | HMG-CoA Reductase | The rate-limiting enzyme in the mevalonate (B85504) pathway for cholesterol synthesis. | nih.govmdpi.comnih.gov |
| CYP51A1 | Lanosterol (B1674476) 14α-demethylase | An enzyme in the post-lanosterol pathway of cholesterol synthesis. | nih.gov |
| DHCR24 | 24-dehydrocholesterol reductase | Catalyzes the final step of cholesterol synthesis in the Bloch pathway. | elifesciences.orgmdpi.com |
| LDLR | Low-Density Lipoprotein Receptor | Mediates the endocytosis of cholesterol-rich LDL particles from the bloodstream. | nih.gov |
| SREBF2 | Sterol Regulatory Element-Binding Protein 2 | Transcription factor that activates the expression of genes for cholesterol synthesis and uptake. | nih.govfrontiersin.org |
Hepatic and Extrahepatic Sterol Metabolism in Rodent Models
In vivo studies in rodent models are essential for understanding how sterol metabolism is coordinated between different organs, with the liver playing a central role. The use of deuterated compounds, such as deuterated water or labeled sterols like 5-Cholesten-24(RS)-methyl-d3-3beta-ol, has been pivotal in measuring the rates of sterol synthesis and tracking their distribution throughout the body. nih.gov
When rodents are administered deuterated water, the deuterium (B1214612) is incorporated into newly synthesized lipids, including cholesterol. By measuring the deuterium enrichment in plasma cholesterol, researchers can calculate the fractional synthesis rate of cholesterol in the liver, the primary site of cholesterol production. nih.gov These studies have revealed that the number of deuterium atoms incorporated into cholesterol in vivo is higher than in vitro, suggesting additional metabolic pathways for deuterium incorporation in a whole-animal system. nih.gov
The metabolism of lanosterol to cholesterol can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. While the liver predominantly utilizes the Bloch pathway, other tissues show varied pathway usage. elifesciences.org For example, the preputial gland has a high flux through a modified K-R pathway. elifesciences.org Tracing studies with labeled sterols can elucidate the specific metabolic routes taken in different tissues and how these pathways are regulated. The liver is also critical for the elimination of sterols from the body, a process that involves converting cholesterol into more soluble bile acids or direct secretion into bile. Labeled sterols can be used to follow this excretory pathway and quantify its efficiency. Furthermore, certain sulfated oxysterols, which are metabolites of cholesterol, have been shown to act as signaling molecules that promote hepatic proliferation by antagonizing Liver X Receptors (LXRs). nih.govnih.gov
Investigation of Blood-Brain Barrier Permeability and Brain Sterol Dynamics in Experimental Animals
The brain maintains a distinct cholesterol pool, separated from the peripheral circulation by the blood-brain barrier (BBB). nih.gov This barrier is highly impermeable to lipoproteins, meaning the brain must synthesize nearly all of its own cholesterol. nih.gov The elimination of excess brain cholesterol is also unique; it is primarily converted by the enzyme CYP46A1 into the more polar metabolite 24(S)-hydroxycholesterol (24S-OHC), which can cross the BBB and enter the general circulation for disposal by the liver. nih.govnih.gov
Deuterium-labeled sterols are invaluable tools for studying these dynamics. This compound and similar compounds can serve as highly accurate internal standards for the quantification of their endogenous counterparts in brain tissue via mass spectrometry. nih.gov More critically, they can be used as tracers to probe the integrity of the BBB. In a study using a mouse model with a defective BBB (pericyte-deficient mice), researchers administered deuterium-labeled cholesterol in the diet. nih.gov They observed a significant influx of the labeled cholesterol into the brains of these mice, a phenomenon not seen in healthy controls. nih.gov This directly demonstrated that a compromised BBB allows peripheral cholesterol to enter the brain, disrupting its carefully regulated homeostasis. nih.gov
Interestingly, this influx of cholesterol did not suppress the brain's own cholesterol synthesis as might be expected. Instead, synthesis increased, which was attributed to an increased leakage of the regulatory oxysterol 24S-OHC out of the brain, thereby relieving its normal inhibitory effect on cholesterol synthesis genes. nih.gov
Table 2: Summary of Findings on BBB Permeability in Pericyte-Deficient Mice This interactive table highlights the key findings from a study using deuterium-labeled cholesterol to investigate the consequences of a defective blood-brain barrier.
| Parameter Measured | Observation in Pericyte-Deficient Mice vs. Controls | Implication | Reference |
|---|---|---|---|
| Brain Plant Sterols | Significant accumulation | Indicates influx of dietary lipids from circulation. | nih.gov |
| Brain Deuterium-Labeled Cholesterol | Significant influx from diet | Demonstrates cholesterol crosses a defective BBB. | nih.gov |
| Brain Cholesterol Synthesis | Increased by ~60% | Suggests loss of a regulatory suppressor molecule from the brain. | nih.gov |
| Brain 24(S)-OHC Levels | Significantly reduced | Consistent with increased leakage of this oxysterol out of the brain. | nih.gov |
| Circulating 24(S)-OHC Levels | Significantly increased | Confirms increased flux of the brain-derived oxysterol into the periphery. | nih.gov |
Functional Consequences of 24-Methylated Sterols on Membrane Lipid Composition and Dynamics in Model Systems
Sterols are essential components of cellular membranes, where they modulate fluidity, permeability, and the formation of specialized microdomains known as lipid "rafts". nih.govresearchgate.net The specific structure of a sterol, including its side chain, significantly influences its interaction with phospholipids (B1166683) and its effect on membrane biophysical properties. nih.govnih.gov
24-methylated sterols, such as campesterol (B1663852) (a form of 24-methylcholesterol), are major components of plant membranes but are also present in animals through diet. nih.gov In model systems like artificial vesicles, the effects of these sterols can be compared directly with those of cholesterol. Generally, sterols increase the order and packing density of saturated phospholipids, leading to the formation of a liquid-ordered (lo) phase, which is the basis of lipid rafts. researchgate.net However, the ability to promote this ordering is highly dependent on the sterol's structure. researchgate.net
The addition of a methyl group at the C24 position, as in 24-methylcholesterol, can alter how the sterol packs with neighboring lipids. While cholesterol is known for its potent ability to stiffen membranes, phytosterols (B1254722) like campesterol and sitosterol (B1666911) are also effective at increasing membrane cohesion. nih.gov This property is particularly important for organisms like plants that must adapt to temperature fluctuations. nih.gov Even subtle changes, like the presence or absence of a single methyl group in the side chain, can have a significant impact on the properties of membrane microdomains and the cellular functions that depend on them. nih.gov
Characterization of Interactions with Sterol-Binding Proteins and Regulatory Pathways in Non-Human Systems
The biological effects of sterols are mediated not only through their structural role in membranes but also through direct interactions with proteins that regulate key cellular pathways. As discussed previously, the SREBP/SCAP/INSIG complex in the ER is a primary sensor of cellular sterol levels. nih.gov The binding of sterols to SCAP is the critical event that triggers the downstream regulation of cholesterol synthesis and uptake. nih.gov
Another crucial family of sterol-sensing proteins is the Liver X Receptors (LXRs), which are nuclear receptors activated by specific oxysterols, including 24S-OHC. nih.govmdpi.com Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. In the liver, LXR activation stimulates the expression of SREBP-1c, a key regulator of fatty acid synthesis, and genes involved in cholesterol efflux, thereby playing a central role in lipid metabolism. nih.gov However, some sulfated oxysterols can act as LXR antagonists, blocking these effects and promoting cell proliferation. nih.govnih.gov
The use of labeled sterols like this compound in non-human systems allows for detailed studies of these interactions. For example, labeled compounds can be used in competitive binding assays to determine the affinity of various sterols for proteins like SCAP or LXRs. They can also be used to trace the metabolic conversion of a parent sterol into its active oxysterol metabolite, linking the presence of a specific sterol to the activation or inhibition of a particular signaling pathway. nih.govmdpi.com
Table of Compounds Mentioned
| Common Name/Abbreviation | Full Chemical Name |
| This compound | This compound |
| 24-methylcholesterol | 24-Methylcholest-5-en-3β-ol (includes campesterol and dihydrobrassicasterol as isomers) |
| Cholesterol | Cholest-5-en-3β-ol |
| 24S-OHC | (3β)-Cholest-5-en-3,24-diol |
| Lanosterol | (3β)-Lanosta-8,24-dien-3-ol |
| Campesterol | (3β,24R)-Ergost-5-en-3-ol |
| Sitosterol | (3β)-Stigmast-5-en-3-ol |
| 25HC3S | 5-Cholesten-3β,25-diol-3-sulfate |
Future Perspectives and Emerging Research Avenues for Deuterated Sterol Analogues
Development of Next-Generation Analytical Platforms for Sub-Cellular Sterol Metabolomics
The intricate spatial organization of sterols within cells necessitates the development of analytical platforms capable of sub-cellular resolution. The future of sterol metabolomics lies in the ability to not only quantify but also visualize the distribution of sterols and their metabolites within specific organelles.
Next-generation platforms are moving beyond traditional bulk analysis of cell lysates and are increasingly focused on in-situ measurements. Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the label-free visualization of multiple analytes directly from tissue sections or even single cells. nih.govnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI have been employed to image cholesterol and its precursors. nih.govmdpi.com However, the poor ionization of neutral sterols like cholesterol has been a significant hurdle. nih.govnih.gov To overcome this, methods involving on-tissue chemical derivatization or the use of novel matrices are being explored to enhance the sensitivity and specificity of sterol detection by MSI. nih.govmdpi.com
Another promising frontier is the application of advanced microscopy techniques. Hyperspectral Stimulated Raman Scattering (SRS) microscopy is an emerging label-free imaging modality that can provide chemical contrast based on the intrinsic vibrations of molecules. tandfonline.comnih.govnih.gov By targeting specific Raman bands, such as the C=C stretching vibration of the sterol ring, SRS microscopy can generate quantitative maps of cholesterol distribution within cells and tissues with high spatial resolution. tandfonline.comnih.gov The integration of deuterated sterols in SRS microscopy can further enhance specificity by shifting the vibrational frequency to a region with less background interference, a strategy that has shown promise in lipid metabolism studies. nih.gov
The combination of these imaging techniques with subcellular fractionation and traditional liquid chromatography-mass spectrometry (LC-MS) provides a multi-pronged approach to understanding sterol dynamics. researchgate.net In this context, deuterated standards like 5-Cholesten-24(RS)-methyl-d3-3β-ol are indispensable for accurate quantification in complex biological matrices. researchgate.netnih.gov
| Analytical Platform | Principle | Application in Sub-Cellular Sterol Metabolomics | Role of Deuterated Sterols |
| Mass Spectrometry Imaging (MSI) | Ionization of molecules directly from a surface to generate a 2D map of their distribution. | Visualization of sterol and oxysterol distribution in tissue sections and single cells. nih.govnih.gov | Internal standards for quantification and validation of imaging data. |
| Hyperspectral Stimulated Raman Scattering (SRS) Microscopy | Non-linear optical microscopy that detects vibrational signatures of molecules. | Label-free, quantitative imaging of cholesterol and lipid droplets in living cells. tandfonline.comnih.govnih.gov | Can serve as Raman probes with shifted vibrational frequencies for enhanced signal-to-noise. nih.gov |
| LC-MS/MS of Subcellular Fractions | Chromatographic separation followed by mass spectrometric detection of analytes from isolated organelles. | Quantification of sterol profiles in specific organelles like mitochondria and endoplasmic reticulum. researchgate.net | Essential internal standards for accurate quantification of endogenous sterols. researchgate.netnih.gov |
Exploration of Advanced Isotopic Labeling Strategies for Elucidating Stereospecific Sterol Pathways
The biosynthesis and metabolism of sterols involve a series of enzymatic reactions that are often highly stereospecific. Understanding these stereochemical transformations is crucial for a complete picture of sterol function and regulation. Advanced isotopic labeling strategies, particularly those employing deuterium (B1214612), are pivotal in this endeavor.
The use of stereospecifically deuterated substrates allows researchers to probe the mechanisms of enzymatic reactions. nih.gov For instance, by introducing deuterium at a specific position on a sterol precursor and analyzing the position of the label in the product, the stereochemical course of an enzymatic addition or removal of a hydrogen atom can be determined. This approach has been instrumental in elucidating the mechanisms of enzymes involved in steroid and sterol modifications.
Furthermore, combining stable isotope labeling with techniques like Raman optical activity (ROA) spectroscopy offers a powerful tool for stereochemical and conformational analysis. nih.gov Deuterium labeling can provide unique signals in the C-D stretching region of the ROA spectrum, offering localized structural information. nih.gov
Future research will likely focus on the development of more complex and strategically designed isotopic labels to tackle increasingly intricate questions about sterol metabolism. This includes the synthesis of multi-labeled sterol probes that can be used to simultaneously track different parts of the molecule through branching metabolic pathways.
Integration of Multi-Omics Data with Isotopic Tracing for Holistic Sterol Pathway Modeling
A comprehensive understanding of sterol metabolism requires a systems-level approach that integrates data from multiple "omics" platforms. The integration of genomics, transcriptomics, proteomics, and metabolomics data with isotopic tracing experiments is a powerful strategy for building holistic models of sterol pathways. nih.govnih.gov
Isotopic tracers, including deuterated compounds, provide crucial information on metabolic fluxes—the rates of metabolic reactions. nih.gov By feeding cells or organisms a labeled precursor and tracking the incorporation of the label into downstream metabolites, it is possible to quantify the activity of different metabolic pathways. This flux data provides a dynamic view of metabolism that cannot be obtained from static "omics" measurements alone.
Computational modeling frameworks, such as constraint-based modeling and kinetic modeling, can be used to integrate these diverse datasets. nih.govnih.gov For example, transcriptomic and proteomic data can be used to constrain the activity of enzymes in a metabolic network model, while metabolomic and isotopic tracer data can be used to validate and refine the model's predictions of metabolic fluxes. nih.govresearchgate.net
Several tools and pipelines are being developed to facilitate this multi-omics data integration. nih.govnih.gov These approaches are enabling researchers to build more accurate and predictive models of sterol metabolism, which can be used to understand how this pathway is regulated in health and disease and to identify potential targets for therapeutic intervention.
| Omics Data Type | Information Provided | Integration with Isotopic Tracing |
| Genomics | Information on the genes encoding for metabolic enzymes and regulatory proteins. | Helps in constructing the metabolic network and identifying potential regulatory nodes. |
| Transcriptomics | Measures the expression levels of genes, providing an indication of the potential for enzyme synthesis. | Correlating gene expression changes with metabolic flux alterations observed with tracers. |
| Proteomics | Quantifies the abundance of proteins, including metabolic enzymes. | Provides a more direct measure of enzyme levels to correlate with flux data. |
| Metabolomics | Measures the concentrations of metabolites, providing a snapshot of the metabolic state. | Isotopic tracing adds the dynamic dimension of flux to the static metabolite pool sizes. |
Potential for 5-Cholesten-24(RS)-methyl-d3-3beta-ol in the Discovery and Characterization of Novel Sterol-Modulating Enzymes
The discovery and functional characterization of novel enzymes involved in sterol metabolism is an ongoing area of research. Deuterated sterol analogues like 5-Cholesten-24(RS)-methyl-d3-3β-ol can serve as valuable tools in this endeavor.
One approach is to use the deuterated sterol as a substrate in in vitro or in vivo systems and then use mass spectrometry to identify novel metabolites. The presence of the deuterium label facilitates the detection and identification of these metabolites against a complex background of endogenous, unlabeled compounds. researchgate.net The identification of a novel metabolite can then lead to the purification and characterization of the enzyme responsible for its formation.
Another powerful technique is activity-based protein profiling (ABPP) , a chemoproteomic strategy that uses active site-directed chemical probes to assess the functional state of enzymes in complex biological systems. scispace.comresearchgate.netresearchgate.netnih.gov While not directly using deuterated sterols as probes themselves, the knowledge gained from tracing the metabolism of deuterated sterols can inform the design of activity-based probes for specific classes of sterol-modulating enzymes. For example, if a deuterated sterol is found to be converted into a specific type of metabolite, a reactive probe mimicking this metabolite could be synthesized to covalently label the active enzyme.
Furthermore, deuterated sterols can be used in binding assays to identify proteins that interact with them. By immobilizing the deuterated sterol on a solid support, it can be used as bait to pull down interacting proteins from a cell lysate, which can then be identified by mass spectrometry. This approach can lead to the discovery of not only enzymes but also sterol transport proteins and receptors.
Unresolved Questions and Methodological Innovations Required for Comprehensive Sterol Research
Despite significant advances, many questions in sterol research remain unanswered, and further methodological innovations are required to address them.
One of the major challenges is the complexity of sterol metabolism itself, with numerous interconnected and regulated pathways. nih.gov Mapping these complex networks and understanding their regulation at a systems level is a key goal. nih.gov This will require the continued development of high-throughput analytical methods with improved sensitivity and specificity, as well as more sophisticated computational tools for data analysis and modeling. nih.gov
The transport of sterols between organelles and between cells is another area of intense research with many open questions. nih.gov While some sterol transport proteins have been identified, the mechanisms by which sterols are moved across membranes and how this process is regulated are not fully understood. nih.gov Innovative techniques that can visualize and quantify sterol transport in real-time in living cells are needed.
The biological functions of the vast array of sterol metabolites are also largely unknown. While some oxysterols have well-defined roles in signaling, the functions of most other sterol derivatives remain to be elucidated. The development of sensitive and specific assays for these metabolites, along with the use of advanced genetic and pharmacological tools, will be crucial for uncovering their biological roles.
Finally, the development of standardized methodologies for sterol analysis is essential for ensuring the comparability of data across different laboratories. nih.gov This includes the use of certified reference materials, such as deuterated sterol standards, and the implementation of robust quality control procedures.
| Unresolved Question | Required Methodological Innovation |
| Complete mapping of sterol metabolic networks. | Higher throughput and more sensitive analytical platforms; advanced computational modeling tools. nih.gov |
| Mechanisms of intracellular and intercellular sterol transport. | Real-time imaging techniques for tracking sterol movement; novel assays for sterol transport proteins. nih.gov |
| Biological functions of diverse sterol metabolites. | Development of highly sensitive and specific assays for low-abundance sterols; functional genomics and chemical biology approaches. |
| Standardization of sterol analysis. | Production and dissemination of certified reference materials; inter-laboratory comparison studies. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-Cholesten-24(RS)-methyl-d3-3β-ol, and how is deuterium incorporation verified?
- Methodology : Synthesis typically involves selective deuteration at the 24(RS)-methyl position using deuterated reagents (e.g., D2O or deuterated methylating agents). Verification of deuterium incorporation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) analysis. High-resolution MS can confirm the molecular ion ([M+H]<sup>+</sup>) at m/z 403.70 (MW 403.70), while <sup>2</sup>H-NMR detects isotopic shifts in the deuterated methyl groups .
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodology :
- Purity : Use reverse-phase HPLC with UV detection (e.g., 210 nm) or evaporative light scattering detection (ELSD). Purity thresholds ≥98% are recommended for quantitative studies.
- Structural Integrity : <sup>1</sup>H-NMR and <sup>13</sup>C-NMR to confirm stereochemistry and absence of impurities. For example, the 3β-hydroxyl group exhibits characteristic NMR shifts (δ ~3.5 ppm for <sup>1</sup>H) .
Q. How can researchers distinguish this compound from structurally similar sterols in complex biological matrices?
- Methodology : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns. For example, the deuterated methyl group generates unique MS/MS ions (e.g., m/z 386.6 vs. 383.6 for non-deuterated analogs) .
Advanced Research Questions
Q. How do isotopic effects from deuterium labeling influence the compound’s behavior in metabolic or enzymatic studies?
- Methodology : Conduct kinetic isotope effect (KIE) studies by comparing reaction rates of deuterated vs. non-deuterated analogs. For example, deuterium at the 24-methyl position may slow enzymatic oxidation due to increased bond strength (C-D vs. C-H). Use isotopic tracing in cell cultures to quantify metabolic flux differences .
Q. What strategies resolve contradictions in experimental data when using this compound as an internal standard?
- Methodology :
- Calibration : Validate against a non-deuterated analog (e.g., campesterol) to assess matrix effects.
- Cross-Validation : Use orthogonal techniques (e.g., GC-MS vs. LC-MS) to confirm quantification accuracy.
- Literature Review : Systematically compare protocols from prior studies to identify variables affecting reproducibility (e.g., extraction solvents, ionization conditions) .
05 文献检索Literature search for meta-analysis02:58
Q. How can experimental protocols ensure reproducibility in studies involving this deuterated sterol?
- Methodology :
- Documentation : Follow guidelines from journals like Beilstein Journal of Organic Chemistry: provide detailed synthesis steps, characterization data (NMR, MS), and chromatograms in supplementary materials.
- Replication : Share raw data and code for statistical analysis to enable independent verification .
Q. What experimental designs are optimal for tracing metabolic pathways using this compound, considering its stereochemical complexity?
- Methodology :
- Isotope Tracing : Administer deuterated sterol to model organisms (e.g., Arabidopsis or mammalian cell lines) and track incorporation into downstream metabolites via LC-MS.
- Stereochemical Control : Use chiral chromatography to separate 24(RS)-diastereomers and assess their individual metabolic fates .
Q. How should researchers address discrepancies in published safety data for deuterated cholesterol analogs?
- Methodology :
- Risk Assessment : Cross-reference safety data from structurally related compounds (e.g., 5α-Cholestane in ) and conduct in vitro toxicity screens (e.g., cell viability assays).
- Precautionary Measures : Assume potential hazards (e.g., irritancy) until validated, adhering to GHS guidelines for handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

